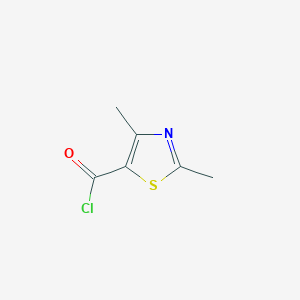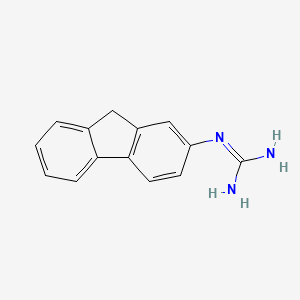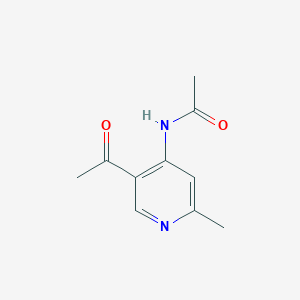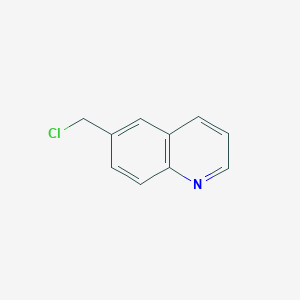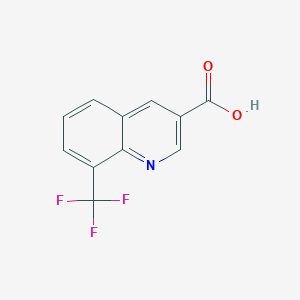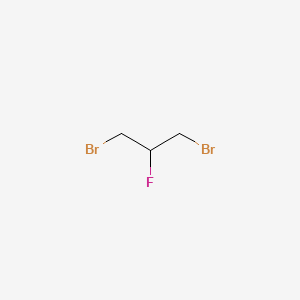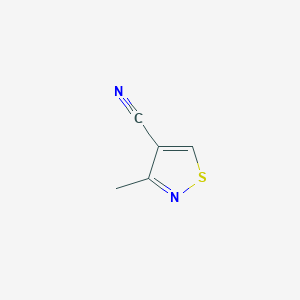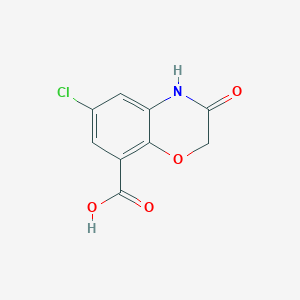
2-Methoxy-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 2-Methoxy-butylamine is 103.16 g/mol. The molecular formula is C5H13NO, and the canonical SMILES string is CCC(CN)OC . The InChI key is VUZDMYKIULCESL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methoxy-butylamine is a colorless to pale yellow liquid. It has a boiling point of 126.9°C at 760 mmHg . The density of this compound is 0.849g/cm³ .Wissenschaftliche Forschungsanwendungen
1. Transaminase-Mediated Synthesis
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Synthesis of Betti Base Derivatives
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . These compounds are used in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
- Methods of Application: The synthesis involves a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . Various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines are used instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
- Results or Outcomes: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . Some of these products or the starting bifunctional compounds possess biological activity .
3. Determination of Antioxidant Amino Acids
- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
5. Determination of Antioxidant Amino Acids
- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
5. Determination of Antioxidant Amino Acids
- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Eigenschaften
IUPAC Name |
2-methoxybutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-6)7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZDMYKIULCESL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589361 |
Source


|
| Record name | 2-Methoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-butylamine | |
CAS RN |
89282-64-4 |
Source


|
| Record name | 2-Methoxybutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

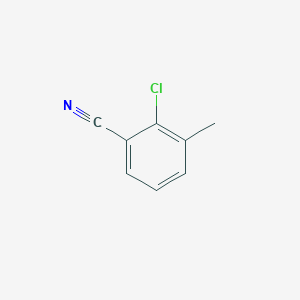
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)
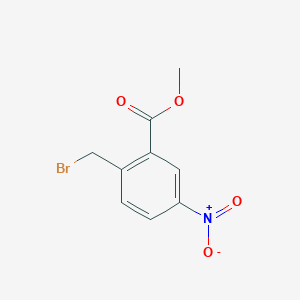
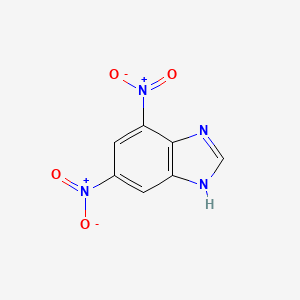
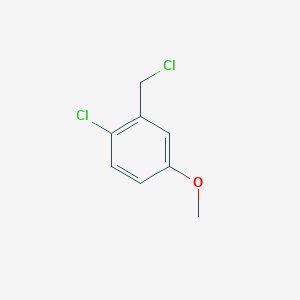
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)
